(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one
Description
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, and an imidazole ring
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-bromophenyl)-3-(2,5-dimethylphenyl)imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c1-15-3-4-16(2)21(11-15)28-24(18-6-8-19(26)9-7-18)27-20(25(28)29)12-17-5-10-22-23(13-17)31-14-30-22/h3-13H,14H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWICMHFMCVIA-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NC(=CC3=CC4=C(C=C3)OCO4)C2=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=N/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis for Imidazolone Core Formation
The imidazolone ring is typically constructed via condensation between a substituted benzaldehyde and an imidazole derivative. For the target compound, 2H-1,3-benzodioxole-5-carbaldehyde serves as the aldehyde component, while 4-bromoaniline and 2,5-dimethylaniline provide the aromatic substituents. A two-step protocol involves:
- Formation of the Schiff base : Reaction of 2H-1,3-benzodioxole-5-carbaldehyde with 4-bromoaniline in ethanol under acidic conditions yields the intermediate imine.
- Cyclization with 2,5-dimethylphenyl isocyanate : The imine undergoes cyclization with 2,5-dimethylphenyl isocyanate in the presence of triethylamine, forming the 4,5-dihydroimidazol-5-one scaffold.
This method achieves moderate yields (45–55%) but requires rigorous purification due to byproduct formation from incomplete cyclization.
One-Pot Heterocyclization Using Sodium Dithionite
Reductive Cyclization in DMSO
A one-pot strategy adapted from benzimidazole synthesis employs sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) to facilitate simultaneous imine formation and cyclization. Key steps include:
- Reaction setup : Equimolar quantities of 2H-1,3-benzodioxole-5-carbaldehyde, 4-bromoaniline, and 2,5-dimethylphenylamine are refluxed in DMSO with Na₂S₂O₄ (3 equiv) at 90°C for 3 hours.
- Mechanistic insight : Sodium dithionite acts as a reducing agent, converting nitro intermediates (if present) to amines, which subsequently participate in cyclization.
This method streamlines synthesis but faces challenges in stereochemical control, often producing a mixture of Z and E isomers. Chromatographic separation is required to isolate the desired (4Z)-isomer, reducing the net yield to 35–40%.
Catalytic Three-Component Reactions (3CR)
Zirconium(IV) Chloride-Mediated 3CR
A three-component reaction (aldehyde, amine, isocyanide) catalyzed by ZrCl₄ in polyethylene glycol (PEG-400) efficiently constructs the imidazolone framework:
- Optimized conditions : 10 mol% ZrCl₄ in PEG-400 at 75°C for 4 hours.
- Substrate scope :
- Aldehyde: 2H-1,3-benzodioxole-5-carbaldehyde
- Amine: 4-Bromoaniline
- Isocyanide: tert-Octyl isocyanide
The reaction proceeds via imine formation followed by [4+1] cycloaddition, yielding the target compound in 62% yield. Microwave-assisted irradiation reduces reaction time to 10 minutes but compromises yield (38%) due to thermal decomposition.
Indium(III) Chloride for Stereoselective Synthesis
InCl₃ (2 mol%) in ethanol under microwave irradiation enhances stereoselectivity for the (4Z)-isomer:
- Procedure : Condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-bromoaniline forms an imine intermediate, which reacts with 2,5-dimethylphenyl isocyanide to yield the product.
- Yield : 50–55% with >90% Z-selectivity.
Microwave-Assisted Solid-Phase Synthesis
Solvent-Free Approach
Microwave irradiation in solvent-free conditions accelerates the reaction while minimizing side products:
- Reactants : Mechanochemical grinding of 2H-1,3-benzodioxole-5-carbaldehyde, 4-bromoaniline, and 2,5-dimethylphenyl isocyanate with silica gel as a solid support.
- Conditions : 300 W irradiation at 100°C for 15 minutes.
- Outcome : 60% yield with high purity, avoiding chromatographic purification.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Stereochemical Control
The (4Z)-configuration is thermodynamically less favored due to steric hindrance between the benzodioxolyl and 2,5-dimethylphenyl groups. Strategies to enhance Z-selectivity include:
Chemical Reactions Analysis
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one can be compared with other similar compounds, such as:
4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-imidazol-5-one: This compound lacks the bromine and dimethylphenyl groups, which may affect its reactivity and applications.
4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one: The presence of a chlorine atom instead of bromine may lead to different chemical properties and reactivity.
4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-fluorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one: The fluorine atom can influence the compound’s stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole moiety : Known for its pharmacological significance.
- Bromophenyl and dimethylphenyl groups : These substitutions may enhance lipophilicity and biological activity.
- Imidazole ring : Often associated with various biological functions, including enzyme inhibition.
Antitumor Activity
Research indicates that compounds with similar imidazole structures exhibit significant antitumor properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 15 | Apoptosis induction |
| Compound B | PANC-1 | 10 | Cell cycle arrest |
| (4Z)-4... | TBD | TBD | TBD |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. For example, benzodioxole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans through membrane disruption and metabolic inhibition .
The biological activity of (4Z)-4... may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings can act as enzyme inhibitors, affecting pathways critical for cell survival.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Study on Antitumor Activity :
- Researchers synthesized a series of imidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study found that modifications to the benzodioxole moiety significantly enhanced antitumor activity.
- Results indicated that certain derivatives exhibited IC50 values in the micromolar range against pancreatic cancer cells .
- Antimicrobial Evaluation :
Q & A
Q. What are the recommended synthetic methodologies for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the imidazolone core. Key steps include:
- Cyclocondensation : Reacting substituted aldehydes (e.g., 2H-1,3-benzodioxol-5-carbaldehyde) with aminoketones or thioureas under acidic or basic conditions to form the dihydroimidazolone scaffold .
- Substitution : Introducing the 4-bromophenyl and 2,5-dimethylphenyl groups via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity and catalysts like Pd(PPh₃)₄ for cross-coupling .
- Characterization : Confirm regiochemistry and stereochemistry using FT-IR, ¹H/¹³C NMR, and LCMS .
Q. What analytical techniques are critical for verifying the compound’s structural integrity?
- NMR Spectroscopy : ¹H NMR resolves Z/E isomerism at the benzylidene position, while ¹³C NMR confirms carbonyl (C=O) and imine (C=N) groups .
- Mass Spectrometry : High-resolution LCMS validates molecular weight and detects intermediates .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods aid in predicting this compound’s biological targets or reactivity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., histamine receptors) based on structural analogs .
- DFT Calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis, focusing on the benzodioxole and imidazolone moieties .
- MD Simulations : Assess stability in biological membranes using GROMACS, particularly for the lipophilic 2,5-dimethylphenyl group .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Meta-Analysis : Compare datasets from similar imidazolone derivatives (e.g., variations in bromophenyl or benzodioxole substituents) to identify substituent-dependent trends .
- Experimental Replication : Standardize assays (e.g., IC₅₀ measurements) across cell lines (e.g., HEK293 vs. HeLa) to control for cell-type specificity .
- Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites, focusing on demethylation of the benzodioxole group .
- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>200°C typical for imidazolones) .
Methodological Challenges and Solutions
Q. How can researchers resolve low yields during the final cyclization step?
- Solvent Optimization : Replace THF with DMF to stabilize transition states in cyclocondensation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
